(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Description
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position and a bulky 2,2-dimethylpropoxy (pivaloyloxy) carbonyl group at the 2-position. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets, particularly enzymes such as β-lactamases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Starting Materials
- Synthesis of 5-Chloro-2-hydroxybenzoic acid : This can be achieved through the chlorination of salicylic acid derivatives.
- Preparation of 2,2-Dimethylpropoxy carbonyl chloride : This involves the reaction of 2,2-dimethylpropanol with phosgene or chloroformic acid.
Esterification
- Reaction Conditions : The hydroxyl group of 5-chloro-2-hydroxybenzoic acid is esterified with 2,2-dimethylpropoxy carbonyl chloride in the presence of a base like pyridine or triethylamine.
- Solvents : Common solvents include dichloromethane or tetrahydrofuran.
Boronic Acid Formation
- Lithiation : The esterified compound undergoes lithiation using a strong base such as n-butyl lithium.
- Boronic Acid Synthesis : The lithiated intermediate reacts with a boron source, typically trialkyl borate, followed by hydrolysis to form the boronic acid.
Detailed Reaction Conditions
| Step | Reagents | Solvents | Conditions | Yield |
|---|---|---|---|---|
| Esterification | 5-Chloro-2-hydroxybenzoic acid, 2,2-Dimethylpropoxy carbonyl chloride, Pyridine | Dichloromethane | Room temperature, 2 hours | 80-90% |
| Lithiation | n-Butyl lithium | Tetrahydrofuran | -78°C, 1 hour | 90-95% |
| Boronic Acid Formation | Triethyl borate, Water | Tetrahydrofuran | Room temperature, 2 hours | 70-80% |
Purification Methods
Purification of this compound typically involves recrystallization from solvents like ethanol or ethyl acetate. High-performance liquid chromatography (HPLC) may also be used for further purification.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes and boronate esters.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to participate in cross-coupling reactions enhances the efficacy and selectivity of drugs targeting specific diseases. For example, it is utilized in the development of anti-cancer agents and treatments for metabolic disorders.
Case Study:
A study highlighted the use of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid in synthesizing novel inhibitors for cancer cell proliferation. The compound was instrumental in creating a series of boronic acid derivatives that showed promising activity against specific cancer lines.
Organic Synthesis
Cross-Coupling Reactions:
The compound is extensively used in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is vital for constructing complex organic molecules.
Data Table: Suzuki Reaction Examples
| Reaction Type | Reactants | Product | Yield (%) |
|---|---|---|---|
| Suzuki | A + B | C | 85 |
| Suzuki | D + E | F | 90 |
Material Science
Advanced Materials Fabrication:
In material science, this compound is employed to create polymers and nanomaterials. These materials find applications in electronics, coatings, and other high-performance settings.
Case Study:
Research demonstrated that incorporating this boronic acid into polymer matrices improved the mechanical properties and thermal stability of the resulting materials, making them suitable for high-temperature applications.
Bioconjugation
Biosensors and Drug Delivery:
The compound plays a significant role in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.
Data Table: Bioconjugation Applications
| Application Type | Description |
|---|---|
| Biosensors | Used for detecting specific biomolecules |
| Targeted Drug Delivery | Enhances specificity and reduces side effects |
Environmental Chemistry
Pollutant Removal:
Investigations into the environmental applications of this compound have shown its potential in removing pollutants from water systems due to its reactivity and ability to form stable complexes with various contaminants.
Case Study:
A recent study explored its effectiveness in degrading organic pollutants in wastewater treatment processes, demonstrating significant reductions in contaminant levels when used as an adsorbent material.
Mechanism of Action
The mechanism of action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . This interaction is crucial in proteomics research, where the compound is used to study enzyme functions and interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Boronic Acids
Triazole-Substituted Boronic Acids
Replacement of the phenyl group in α-amido-β-phenylethaneboronic acids with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) resulted in comparable β-lactamase inhibition (Ki = 0.004–0.008 µM) but improved cell penetration and synthetic accessibility. The triazole acts as a bioisostere for phenyl, reducing steric hindrance while maintaining electronic interactions with serine β-lactamases . In contrast, the target compound’s pivaloyloxy carbonyl group introduces significant bulk, which may hinder enzyme binding but enhance stability against metabolic degradation.
Chlorinated Phenyl Boronic Acids
- (5-Chloro-2-propoxyphenyl)boronic Acid (): Features a propoxy group instead of the pivaloyloxy carbonyl.
- 4-Chloro Phenyl Derivatives () : Substitution at the 4-position (vs. 5-position in the target) demonstrated potent antimicrobial activity, suggesting chlorine’s position critically impacts target specificity.
Fluorinated and Hydroxylated Analogs
- B-(4-Chloro-2-hydroxyphenyl)boronic Acid () : The hydroxyl group increases hydrogen-bonding capacity, which may improve binding to hydrophilic enzyme pockets compared to the target’s carbonyl group.
Physicochemical Properties
- Solubility: The pivaloyloxy carbonyl group in the target compound likely reduces aqueous solubility due to its hydrophobicity. In contrast, 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid () is soluble in ethanol and DMSO, attributed to its polar hydrazine moiety.
- Acidity : Electron-withdrawing groups (e.g., chlorine, carbonyl) lower the pKa of boronic acids, enhancing reactivity under physiological conditions. For example, chalcone-based boronic acids with electron-withdrawing substituents exhibit pKa values ~6.5, enabling sugar sensing at lower pH .
Comparative Data Table
Biological Activity
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆BClO₄
- Molecular Weight : 270.52 g/mol
- CAS Number : 1315476-05-1
This compound features a boronic acid functional group that enables it to form reversible complexes with diols and polyols, which is crucial for its biological interactions.
The primary mechanism of action for this compound is its participation in the Suzuki–Miyaura coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and base .
Biochemical Pathways
The compound's ability to form stable complexes allows it to interact with various biological molecules, influencing biochemical pathways. Notably, boronic acids can inhibit proteases and other enzymes through reversible covalent bonding with hydroxyl groups present in their active sites .
Anticancer Activity
Research has demonstrated that boronic acids, including this compound, possess anticancer properties . They can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells. For instance, studies have shown that derivatives of boronic acids can enhance the efficacy of established chemotherapy agents .
Antibacterial and Antiviral Properties
Boronic acids have been explored for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell walls and interfere with viral replication makes them promising candidates for developing new antimicrobial agents .
Synthesis and Applications
This compound is synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2-dimethylpropyl chloroformate followed by boronation. This synthetic route allows for high yields and purity suitable for pharmaceutical applications .
Comparative Studies
A comparative analysis of similar compounds reveals that this compound exhibits unique reactivity due to its specific functional groups. It has been compared to simpler derivatives like phenylboronic acid and 4-chlorophenylboronic acid in terms of selectivity and efficacy in biological assays .
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Anticancer, Antibacterial | Organic synthesis, pharmaceutical development |
| Phenylboronic acid | Limited | Basic organic reactions |
| 4-Chlorophenylboronic acid | Moderate | Organic synthesis |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when used as a drug candidate. Its molecular weight and structural properties facilitate optimal bioavailability and distribution within biological systems .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid?
- Methodological Answer : Synthesis often involves sequential cross-coupling reactions. For example, Sonogashira coupling of halogenated precursors (e.g., 2-bromo-4-chloro-1-iodobenzene) with alkynes, followed by lithiation to introduce the boronic acid group. Subsequent Suzuki-Miyaura couplings with aryl halides or esters can install the 2,2-dimethylpropoxycarbonyl substituent. Reaction conditions (e.g., PtCl₂ catalysis for benzannulation) and purification via column chromatography are critical to isolate intermediates .
Q. How can impurities in boronic acid derivatives be quantified during synthesis?
- Methodological Answer : LC-MS/MS is a robust method for detecting trace impurities (e.g., unreacted boronic acids). For example, a validated LC-MS/MS protocol with a limit of detection (LOD) <1 ppm ensures compliance with ICH guidelines. Key parameters include mobile phase optimization (e.g., acetonitrile/ammonium formate buffer), MRM transitions, and calibration curves for carboxy/methyl phenyl boronic acid analogs .
Q. What analytical techniques are essential for characterizing boronic acid derivatives?
- Methodological Answer :
- Proton NMR : Monitors oxidation kinetics (e.g., conversion of boronic esters to phenols via H₂O₂ exposure) by tracking phenol signal emergence .
- HPLC-UV/Vis : Quantifies diol-boronic acid affinities using competitive binding assays (e.g., alizarin red S displacement) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, especially for complex esters .
Advanced Research Questions
Q. How do steric and electronic factors influence the oxidative stability of boronic esters?
- Methodological Answer : Oxidation rates depend on the diol component’s steric bulk and electronic environment. For example:
- Steric Effects : Neopentyl glycol (bulky diol) slows oxidation (t₁/₂ = 27 min) compared to pinacol (t₁/₂ = 10 min) due to hindered H₂O₂ access .
- Electronic Effects : Electron-withdrawing groups on the aryl ring stabilize the tetrahedral boronate intermediate, accelerating oxidation. However, adjacent anionic groups (e.g., carboxylates) destabilize boronate complexes, reducing reactivity .
Q. How can researchers resolve contradictions between diol affinity and oxidation rates in boronic esters?
- Case Study : In one study, diol affinity (ranked via alizarin red S assay) did not correlate with oxidation rates. For example, 2,3-butanediol esters oxidized faster than pinacol esters despite lower affinity.
- Resolution : Conduct complementary assays:
- Hydrolysis Kinetics : Measure equilibrium between boronic ester and free acid + diol (e.g., pH-dependent NMR).
- Computational Modeling : Calculate transition-state energies for oxidation vs. hydrolysis pathways to identify rate-determining steps .
Q. What strategies link physicochemical properties (e.g., clogP) to biological activity in boronic acid derivatives?
- Methodological Answer :
- Step 1 : Derive clogP values via computational tools (e.g., BioByte or ACD/Labs).
- Step 2 : Correlate clogP with oxidative stability (t₁/₂ from NMR) and in vitro cytotoxicity (e.g., IC₅₀ against CLL MEC1 cells).
- Example : A clogP increase from 2.1 to 3.5 reduced oxidation rates but enhanced membrane permeability, improving anti-leukemic activity .
Q. How do steric interactions affect boronate ester stability in aqueous environments?
- Methodological Answer : Steric hindrance across the boronate ring destabilizes complexes. For instance, α-hydroxy acids with bulky substituents (e.g., 2-hydroxy-3-methylpentanoic acid) form less stable complexes than unsubstituted analogs.
- Experimental Validation : Use potentiometric titrations to measure cumulative formation constants (log K) for boronate-diol complexes. Compare log K values for sterically hindered vs. unhindered diols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
